3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aldehydes, ketones, and amines.
Cyclization: The key step involves the cyclization reaction to form the dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one may have unique structural features or biological activities that distinguish it from other dihydropyridines. These could include differences in binding affinity, selectivity for specific targets, or pharmacokinetic properties.
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-amino-1,6-di(propan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-7(2)10-6-5-9(12)11(14)13(10)8(3)4/h5-8H,12H2,1-4H3 |
InChI Key |
DPUUZRIJBNSDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1C(C)C)N |
Origin of Product |
United States |
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